12-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one
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Overview
Description
12-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indoline moiety, a phenyl group, and a pyrazolo-thiazolo-pyrimidine core, makes it a subject of interest for researchers in various fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been known to interact with various biological targets, including receptor proteins .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that indole derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biochemical pathways, including signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
The presence of the indole moiety could potentially enhance the compound’s bioavailability, as indole derivatives are known to possess good pharmacokinetic properties .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Biochemical Analysis
Biochemical Properties
It is known that 2,3-dihydroindole derivatives, which are structurally similar to this compound, have been associated with neuroprotective and antioxidant properties . They have been found to interact with various enzymes and proteins, including the melatonin receptor . The nature of these interactions is likely to be complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that this compound may have cytotoxic activity against certain cancer cell lines . For example, it has been found to exhibit higher selectivity toward the MCF-7 breast cancer cell line . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of indoline-2,3-dione with appropriate hydrazine derivatives to form the pyrazole ring. This intermediate is then reacted with thiosemicarbazide to introduce the thiazole moiety. The final step involves cyclization with a suitable aldehyde or ketone to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. For example, the use of microwave-assisted synthesis or flow chemistry techniques can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
12-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, 12-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific molecular pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Thiazolo[3,2-a]pyrimidine: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets 12-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one apart is its unique combination of structural motifs. The presence of the indoline moiety, along with the pyrazolo-thiazolo-pyrimidine core, provides a distinct set of chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
12-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c29-20(26-11-10-15-6-4-5-9-19(15)26)12-17-14-31-23-25-21-18(22(30)27(17)23)13-24-28(21)16-7-2-1-3-8-16/h1-9,13,17H,10-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFDKHAHRQKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3CSC4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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